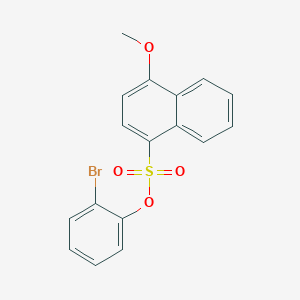
(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate is an organic compound that features a bromophenyl group attached to a methoxynaphthalene sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate typically involves the reaction of 2-bromophenol with 4-methoxynaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are commonly used oxidizing agents.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a common reducing agent.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amino derivatives of the original compound.
Oxidation Reactions: Products include hydroxylated derivatives.
Reduction Reactions: Products include sulfonic acids or sulfides.
Scientific Research Applications
(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromophenyl group can act as a probe for binding studies.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers. Its sulfonate group makes it useful in the formulation of detergents and surfactants.
Mechanism of Action
The mechanism by which (2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate exerts its effects depends on its interaction with molecular targets. The bromophenyl group can engage in halogen bonding with electron-rich sites on proteins or enzymes, potentially inhibiting their activity. The methoxynaphthalene moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. The sulfonate group can enhance the compound’s solubility in aqueous environments, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl) 4-methoxynaphthalene: Lacks the sulfonate group, making it less soluble in water but potentially more lipophilic.
(2-Bromophenyl) 4-hydroxynaphthalene-1-sulfonate: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its binding affinity and specificity.
(2-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate: The chlorine atom is less reactive than bromine, which may affect the compound’s reactivity in substitution reactions.
Uniqueness
(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate is unique due to the combination of its bromophenyl, methoxynaphthalene, and sulfonate groups. This combination imparts distinct chemical and physical properties, such as solubility, reactivity, and binding affinity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2-bromophenyl) 4-methoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4S/c1-21-15-10-11-17(13-7-3-2-6-12(13)15)23(19,20)22-16-9-5-4-8-14(16)18/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNIPBWVAWGOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B7613341.png)
![1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7613347.png)
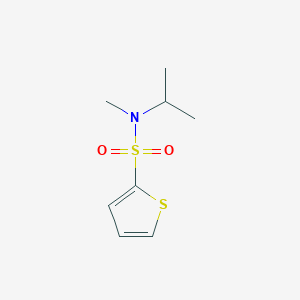
![(3-methylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7613361.png)
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7613363.png)


![N-[2-(4-fluorophenoxy)-5-morpholin-4-ylsulfonylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B7613392.png)
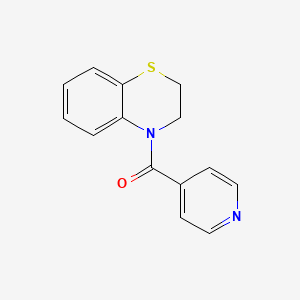
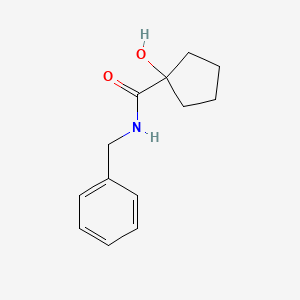


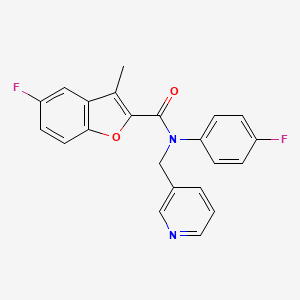
![N-[(4-methoxy-3-methylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7613441.png)
